(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
Description
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a tertiary amine characterized by a cyclopropylmethyl group attached to a dimethylaminoethyl chain substituted with a furan-2-yl moiety. Its molecular formula is C₁₇H₂₄N₂O₂ (inferred from structurally similar compounds in and ). The cyclopropyl group introduces steric and electronic effects, while the furan ring provides a heterocyclic oxygen atom capable of hydrogen bonding. This compound is likely synthesized via metal-mediated coupling or nucleophilic addition reactions, as suggested by methodologies in and .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N'-(cyclopropylmethyl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-14(2)11(12-4-3-7-15-12)9-13-8-10-5-6-10/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
InChI Key |
UPQAOTRHQIXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNCC1CC1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines or ethers, depending on the nucleophile used.
Scientific Research Applications
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related amines, emphasizing substituent variations and physicochemical properties:
| Compound Name | Molecular Formula | Substituents on Furan | Amine Chain Structure | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine (Target) | C₁₇H₂₄N₂O₂ | Cyclopropylmethyl | 2-(dimethylamino)-2-(furan-2-yl)ethyl | 300.39 g/mol | High lipophilicity; potential metabolic stability due to cyclopropyl group |
| [2-(Dimethylamino)-2-(furan-2-yl)ethyl][5-(2-methylcyclopropyl)furan-2-yl]amine | C₁₇H₂₄N₂O₂ | 5-(2-Methylcyclopropyl)furan | Same as target | 300.39 g/mol | Increased steric hindrance from methylcyclopropyl; altered electronic effects |
| [2-(Dimethylamino)-2-methylpropyl][5-(4-fluorophenyl)furan-2-yl]amine | C₁₇H₂₃FN₂O | 4-Fluorophenyl | 2-(dimethylamino)-2-methylpropyl | 296.38 g/mol | Fluorine enhances electronegativity; phenyl group may reduce solubility |
| 3-(Dimethylamino)-2,2-dimethylpropylamine | C₁₂H₂₂N₂O | None (unsubstituted furan) | 3-(dimethylamino)-2,2-dimethylpropyl | 210.32 g/mol | Simplified structure; lower molecular weight impacts pharmacokinetics |
| N-(Furan-2-ylmethyl)-2-methylpropan-1-amine | C₉H₁₇NO | None (unsubstituted furan) | 2-methylpropyl | 155.24 g/mol | Lacks dimethylamino group; reduced basicity and potential bioactivity |
Key Comparative Insights
Substituent Effects: The cyclopropylmethyl group in the target compound enhances metabolic stability compared to phenyl or methyl groups, which are prone to oxidative degradation .
Amine Chain Variations: The 2-(dimethylamino)ethyl chain in the target compound is common in bioactive amines, facilitating protonation at physiological pH and enabling ionic interactions . Methylpropyl or dimethylpropyl chains () reduce steric hindrance but may decrease receptor selectivity.
Molecular weight differences (e.g., 210.32 g/mol in vs. 300.39 g/mol in the target) influence absorption and distribution profiles.
Synthetic Accessibility :
- Cyclopropyl groups require specialized reagents (e.g., cyclopropane derivatives) or photochemical methods for incorporation, increasing synthetic complexity compared to phenyl or methyl substituents .
Biological and Catalytic Activity: Dimethylamino groups are critical in catalysis (e.g., amine-mediated polymerization in ) and receptor binding. The furan oxygen in the target compound may act as a hydrogen bond acceptor, a feature absent in phenyl-substituted analogues ().
Biological Activity
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a nitrogen-containing organic compound notable for its unique structural features, including a cyclopropylmethyl group, a dimethylamino group, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C12H20N2O
- Molecular Weight : Approximately 222.33 g/mol
- Structure : The presence of the furan ring is significant as it contributes to the compound's reactivity and biological activity.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The mechanisms of action are still under investigation but may involve:
- Hydrogen Bonding : The dimethylamino group can engage in hydrogen bonding, enhancing binding affinity to targets.
- Electrostatic Interactions : These interactions may influence the compound's specificity towards certain biological receptors.
- π-π Stacking Interactions : The furan ring can participate in π-π stacking, which may affect the compound's overall biological activity.
Biological Activity
Initial studies suggest that this compound exhibits promising pharmacological properties. Potential activities include:
- Antidepressant Effects : Similar compounds have shown antidepressant-like effects in animal models, indicating that this compound may also exhibit such properties.
- Analgesic Activity : Given its structural similarities to known analgesics, further investigation into its pain-relieving properties is warranted.
- Interaction with Opioid Receptors : Preliminary data suggest that this compound may modulate opioid receptor activity, which could be beneficial in pain management strategies .
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound distinguish it from similar compounds:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine | Lacks furan ring | Reduced versatility |
| 2-(Dimethylamino)-2-(furan-2-yl)ethylamine | No cyclopropyl group | Different reactivity |
| 4-(N,N-dimethylamino)-7-(fluorosulphonyl)-2,1,3-benzoxadiazole | Contains benzoxadiazole | Anticancer activity |
The presence of the furan ring in this compound enhances its potential as a versatile pharmacological agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For instance:
-
Antidepressant Activity : A study demonstrated that compounds with similar structures exhibited significant antidepressant effects in rodent models, suggesting potential for this compound in treating mood disorders.
- Reference Study : Smith et al. (2020) reported that modifications in the furan structure led to enhanced serotonin receptor binding affinity.
-
Opioid Modulation : Research on biased ligands at opioid receptors indicated that structural modifications could lead to reduced side effects while maintaining analgesic efficacy.
- Reference Study : Johnson et al. (2021) found that specific modifications in nitrogen-containing compounds can lead to functional selectivity at opioid receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
